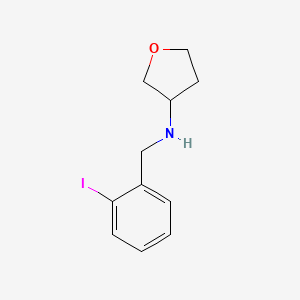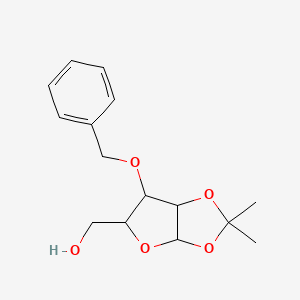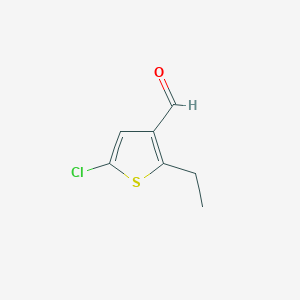![molecular formula C12H8BrFMg B12066500 2-Fluoro-[1,1-biphenyl]-4-magnesiumbromide](/img/structure/B12066500.png)
2-Fluoro-[1,1-biphenyl]-4-magnesiumbromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-[1,1-biphenyl]-4-magnesiumbromide is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a biphenyl group substituted with a fluorine atom at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-[1,1-biphenyl]-4-magnesiumbromide typically involves the reaction of 2-fluoro-1,1’-biphenyl with magnesium in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction can be represented as follows:
2-Fluoro-1,1’-biphenyl+Mg→this compound
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-[1,1-biphenyl]-4-magnesiumbromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can add to carbonyl compounds such as aldehydes and ketones to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Coupling Reactions: The compound is used in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous solvents like THF or diethyl ether.
Substitution Reactions: Halides such as alkyl halides or aryl halides are used as substrates. The reactions are often catalyzed by transition metals like palladium.
Coupling Reactions: Boronic acids or esters are used as coupling partners in the presence of a palladium catalyst.
Major Products
Nucleophilic Addition: Alcohols are the major products.
Substitution Reactions: New carbon-carbon bonded compounds are formed.
Coupling Reactions: Biaryl compounds are the major products.
Scientific Research Applications
2-Fluoro-[1,1-biphenyl]-4-magnesiumbromide has several applications in scientific research:
Chemistry: It is used as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules and probes for studying biological systems.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-[1,1-biphenyl]-4-magnesiumbromide involves the formation of a highly reactive nucleophilic species. The magnesium atom in the compound coordinates with the bromine atom, creating a polarized bond that facilitates nucleophilic attack on electrophilic centers. This allows the compound to participate in various addition and substitution reactions, forming new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1,1’-biphenyl: A precursor to the Grignard reagent.
2-Fluorobiphenyl: A related compound used in organic synthesis.
4-Bromo-2-fluorobiphenyl: Another halogenated biphenyl compound.
Uniqueness
2-Fluoro-[1,1-biphenyl]-4-magnesiumbromide is unique due to its ability to act as a versatile nucleophile in organic synthesis. Its fluorine substitution provides distinct reactivity compared to non-fluorinated analogs, making it valuable in the synthesis of complex molecules with specific properties.
Properties
Molecular Formula |
C12H8BrFMg |
|---|---|
Molecular Weight |
275.40 g/mol |
IUPAC Name |
magnesium;1-fluoro-2-phenylbenzene-5-ide;bromide |
InChI |
InChI=1S/C12H8F.BrH.Mg/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1-4,6-9H;1H;/q-1;;+2/p-1 |
InChI Key |
HDNDOBDYZJXTMX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=[C-]C=C2)F.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




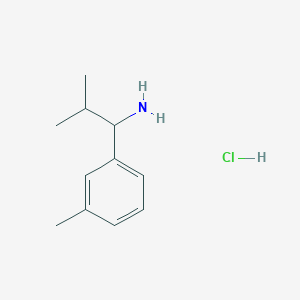
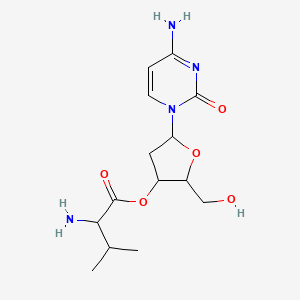

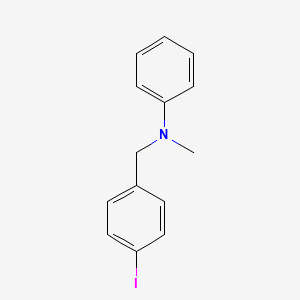
![6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B12066463.png)
